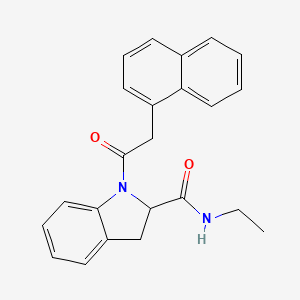
N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide” is a versatile chemical compound used in diverse scientific research for its unique properties. Its applications range from drug discovery to material science. It is an organic compound that contains an indole nucleus, which is found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of indole derivatives, such as “N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide”, often involves direct acylation reactions . For example, 2-amino-2-(naphthalen-1-yl)acetonitrile can be acylated to produce N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of “N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide” is characterized by the presence of an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid ring and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis
Indole derivatives, including “N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide”, are known to undergo various chemical reactions. For instance, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has delved into the development of methods for synthesizing indole derivatives, which include compounds structurally related to N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide. For instance, a study demonstrated the use of Me2AlCl for the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, offering a pathway to synthesize ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides (Nemoto et al., 2016). Another study focused on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting methods for creating complex structures that could be relevant for synthesizing similar compounds (Aleksandrov & El’chaninov, 2017).
Applications in Sensing and Material Science
The compound has potential applications in the development of fluorescent chemosensors. An ab initio molecular orbital study of N-ethyl-1-naphthalenecarboxamide, a compound with structural similarities, was conducted to investigate its complexing behavior with metal ions, suggesting its utility in designing fluorescent chemosensors for metal ion detection (Kawakami et al., 2002).
Biological Activities and Potential Drug Development
There is ongoing research into the biological activities of compounds structurally related to N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide. For example, the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, and other derivatives containing the naproxenoyl moiety have shown potential anti-inflammatory properties, suggesting a possible area for developing new therapeutic agents (Thabet et al., 2011).
Analytical Chemistry and Forensic Science
Compounds with naphthalene components have been identified as adulterants in illegal products, underscoring the importance of developing analytical methods for their detection and quantification in forensic science. A study highlighted the identification and quantitation of two benzoylindoles and three cannabimimetic naphthoylindoles in illegal products, demonstrating the relevance of these compounds in legal and forensic contexts (Nakajima et al., 2011).
Zukünftige Richtungen
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide”, being an indole derivative, could be a subject of future research in drug discovery and other scientific fields.
Eigenschaften
IUPAC Name |
N-ethyl-1-(2-naphthalen-1-ylacetyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-24-23(27)21-14-18-9-4-6-13-20(18)25(21)22(26)15-17-11-7-10-16-8-3-5-12-19(16)17/h3-13,21H,2,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLRURWTYTXYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


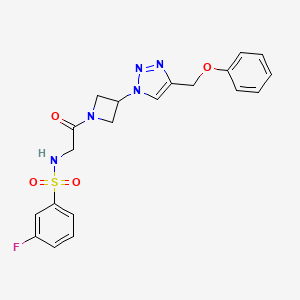
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)
![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)
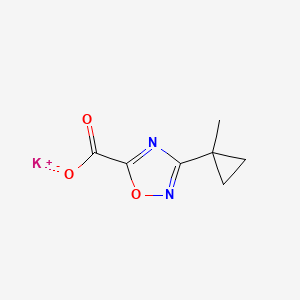
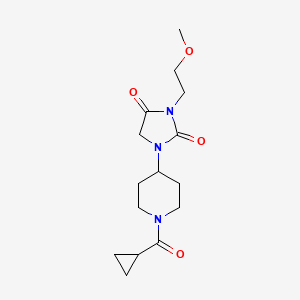

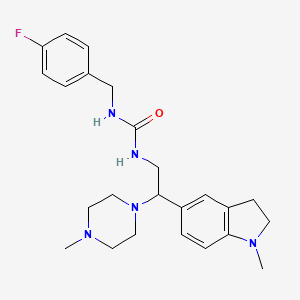
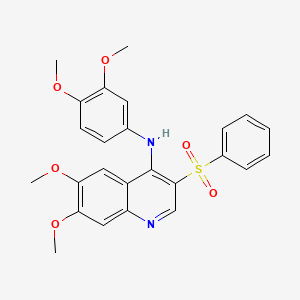
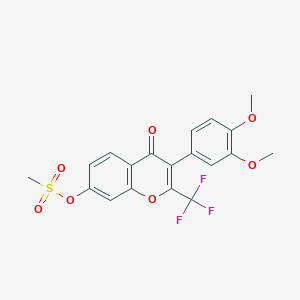

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2598285.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2598286.png)
![(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2598290.png)